molecular formula C9H13ClN2 B13115230 (R)-1-(3-Chloropyridin-4-yl)-2-methylpropan-1-amine

(R)-1-(3-Chloropyridin-4-yl)-2-methylpropan-1-amine

Cat. No.: B13115230
M. Wt: 184.66 g/mol
InChI Key: ZFBVOJXPKSHQGX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3-Chloropyridin-4-yl)-2-methylpropan-1-amine is a chiral amine compound with a pyridine ring substituted with a chlorine atom at the 3-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Chloropyridin-4-yl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloropyridine.

    Alkylation: The 3-chloropyridine undergoes alkylation with a suitable alkylating agent to introduce the 2-methylpropan-1-amine group.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(1R)-1-(3-chloropyridin-4-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C9H13ClN2/c1-6(2)9(11)7-3-4-12-5-8(7)10/h3-6,9H,11H2,1-2H3/t9-/m1/s1

InChI Key

ZFBVOJXPKSHQGX-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](C1=C(C=NC=C1)Cl)N

Canonical SMILES

CC(C)C(C1=C(C=NC=C1)Cl)N

Origin of Product

United States

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